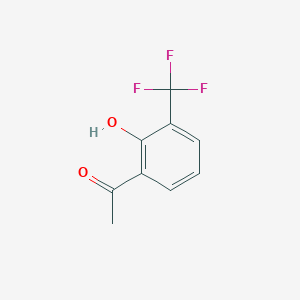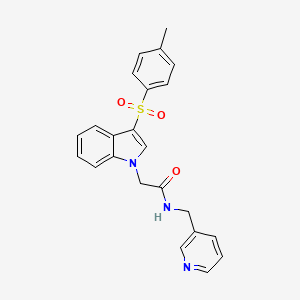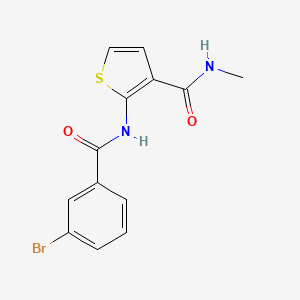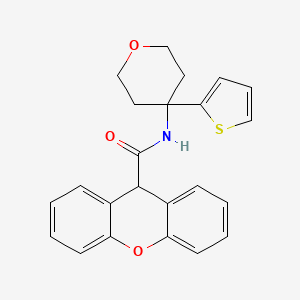
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is a quinoline derivative . The quinolinol moiety in the compound is almost planar . There is an intramolecular O-H⋯N hydrogen bond involving the hydroxy group and a pyridine N atom forming an S(9) ring motif .
Synthesis Analysis
The synthesis of quinoline derivatives has been considered for many organic and pharmaceutical chemists . Bis(pyridin-2-ylmethyl)amine [di-(2-picolyl)amine (DPA)] is an excellent ligand showing high selectivity for Zn 2+, which plays important roles in biological, pathological, and environmental processes .Molecular Structure Analysis
In the title compound, the dihedral angles between the planes of the quinolinol moiety and the pyridine rings are 44.15 (9) and 36.85 (9)° . The compound contains a total of 45 bond(s) .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
Absorption and emission are observed from the E tautomer only in non-protic solvents at room temperature , whereas in aqueous solution, fluorescence was observed from the K form only .科学的研究の応用
Anti-Fibrosis Activity
One of the significant applications of this compound is in the field of anti-fibrosis research . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The results showed that these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Proton Crane Mechanism
Another fascinating application of “7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” is its use as a proton crane . The introduction of strong electron donor substituents in the pyridine ring creates optimal conditions for 8-(pyridin-2-yl)quinolin-7-ols to act as proton cranes. This mechanism involves a series of consecutive excited-state intramolecular proton transfer (ESIPT) steps .
Light-Emitting Materials
The ESIPT exhibiting molecules, such as “7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol”, have become a field of active research due to their applications as light-emitting materials .
Laser Dyes
These molecules are also used as laser dyes . The dramatic structural change in the excited tautomer possesses photophysical properties, different from those of the ground state species .
Photo Stabilizers
“7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol” can also be used as photo stabilizers . These molecules effectively absorb and dissipate UV radiation, which protects other components of a system from the detrimental effects of UV light .
Photo Switches
Another application of these molecules is in the field of photo switches . The ESIPT process in these molecules can be controlled by external stimuli, making them suitable for use in photo-switchable devices .
作用機序
特性
IUPAC Name |
7-[(2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-17-8-2-1-7-15(17)20(24-18-9-3-4-12-22-18)16-11-10-14-6-5-13-23-19(14)21(16)26/h1-13,20,25-26H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUVBQZZERJUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(Oxolan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2498509.png)
![{[2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetonitrile](/img/structure/B2498510.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2498516.png)



![N-(4-chlorophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2498523.png)